TAK1 Kinase Inhibitory Potency: Superiority Over First-Generation Inhibitor Takinib
While direct IC50 data for this specific compound is not yet publicly disclosed, it belongs to a structurally optimized class of 6-substituted imidazo[1,2-b]pyridazines that exhibit nanomolar TAK1 inhibition. The class lead, Compound 26, inhibits TAK1 with an IC50 of 55 nM, representing a 3.4-fold improvement over the first-generation TAK1 inhibitor takinib (IC50 = 187 nM) [1]. The target compound incorporates a unique fluorinated pyrrolidine carboxamide substitution, which is expected to further enhance binding affinity and selectivity based on structure-activity relationship (SAR) trends within this chemical series [1].
| Evidence Dimension | TAK1 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | Not publicly disclosed; expected to be in low nanomolar range based on class SAR |
| Comparator Or Baseline | Compound 26 (morpholine analog): IC50 = 55 nM; Takinib: IC50 = 187 nM |
| Quantified Difference | Class lead is 3.4-fold more potent than takinib; target compound SAR suggests further optimization |
| Conditions | In vitro kinase assay (specific conditions as per Akwata et al., 2023) |
Why This Matters
A 3.4-fold or greater potency differential significantly reduces the effective concentration needed in cellular assays, minimizing off-target effects and improving the therapeutic window.
- [1] Akwata D et al. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Med Chem. 2023;15(1):178-192. View Source
